![molecular formula C24H21N5 B045811 Sudan Red 7B CAS No. 6368-72-5](/img/structure/B45811.png)
Sudan Red 7B
Overview
Description
Sudan Red 7B, also known as Solvent Red 19, Ceres Red 7B, Fat Red 7B, Hexatype carmine B, Lacquer red V3B, Oil violet, Organol bordeaux B, Sudanrot 7B, Typogen carmine, and C.I. 26050, is a red diazo dye . Chemically, it is N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine . It is soluble in oils and insoluble in water . It is used in biology for staining, and in industry as one of the fuel dyes . It can also be present in red laser toners .
Molecular Structure Analysis
The molecular structure of Sudan Red 7B is represented by the SMILES notation: CCNc2ccc1ccccc1c2N=Nc3ccc(N=Nc4ccccc4)cc3
.
Chemical Reactions Analysis
Sudan Red 7B has been used in various studies and experiments. For instance, it was used in an ultrasonic-assisted dispersive liquid–liquid microextraction based on deep eutectic solvent for simultaneous preconcentration and determination of illegal dyes .
Physical And Chemical Properties Analysis
Sudan Red 7B is a red diazo dye that is soluble in oils and insoluble in water . Its chemical formula is C24H21N5 and its molar mass is 379.467 g·mol−1 .
Scientific Research Applications
- Example : In histology, Sudan Red 7B helps identify lipid droplets in adipose tissue or other lipid-containing structures .
- Example : It assists in studying suberin deposition during plant development or in response to environmental stress .
- Example : By staining termite colonies, scientists gain insights into their distribution and movement patterns .
- Example : Quality control checks in food, cosmetics, or pharmaceuticals may involve Sudan Red 7B staining .
Lipid Staining
Suberin Detection
Termites and Pest Control
Diagnostic Assays
Manufacturing and Quality Control
Hematology Research
Safety And Hazards
According to the safety data sheet, Sudan Red 7B should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured and ingestion and inhalation should be avoided. Dust formation should be avoided and it should not get in eyes, on skin, or on clothing. The container should be kept tightly closed in a dry and well-ventilated place .
properties
IUPAC Name |
N-ethyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5/c1-2-25-23-17-12-18-8-6-7-11-22(18)24(23)29-28-21-15-13-20(14-16-21)27-26-19-9-4-3-5-10-19/h3-17,25H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWNTWQXVLKCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064266 | |
Record name | C.I. Solvent Red 19 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sudan Red 7B | |
CAS RN |
6368-72-5 | |
Record name | Sudan Red 7B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6368-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Solvent Red 19 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006368725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sudan Red 7B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenamine, N-ethyl-1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Solvent Red 19 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-1-(4-(phenylazo)phenylazo)-2-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLVENT RED 19 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QUH39Y06P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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